3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
Description
3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is a specialized bis(aryne) precursor used in the synthesis of high linearly fused polycyclic conjugated hydrocarbons (PCHs). Its structure features a naphthalene core substituted with two trimethylsilyl (TMS) groups at the 3- and 6-positions and trifluoromethanesulfonate (triflate) groups at the 2- and 7-positions. The compound is activated by fluoride ions (e.g., tetrabutylammonium fluoride, TBAF), which cleave the TMS-triflate bonds to generate a reactive bis(aryne) intermediate .
This intermediate participates in double Diels-Alder reactions with dienes, enabling the construction of extended π-conjugated systems like octatwistacene (15b), a helical PCH with eight fused benzene rings . The compound’s design balances steric bulk (from TMS groups) and electronic activation (from triflates), making it critical for controlled aryne generation and subsequent cycloadditions.
Properties
IUPAC Name |
[7-(trifluoromethylsulfonyloxy)-3,6-bis(trimethylsilyl)naphthalen-2-yl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F6O6S2Si2/c1-33(2,3)15-9-12-10-16(34(4,5)6)14(30-32(27,28)18(22,23)24)8-11(12)7-13(15)29-31(25,26)17(19,20)21/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMIHWJKQENFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC(=C(C=C2C=C1OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6O6S2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947488-89-3 | |
| Record name | 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) (CAS No. 947488-89-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.
- Molecular Formula : C18H22F6O6S2Si2
- Molecular Weight : 568.65 g/mol
- Purity : Typically ≥ 95%
The compound features a naphthalene backbone with trimethylsilyl groups and trifluoromethanesulfonate moieties, which enhance its solubility and reactivity in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthalene derivatives, including compounds similar to 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate). For instance, a related naphthalene-substituted compound demonstrated significant in vitro cytotoxic activity against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity of Naphthalene Derivatives
| Compound | Cell Line | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 6a | MDA-MB-231 | Induces apoptosis | 1.0 | |
| 3,6-Bis(trimethylsilyl)naphthalene derivative | TBD | TBD | TBD | TBD |
The anticancer activity is thought to arise from the ability of naphthalene derivatives to interact with cellular targets such as topoisomerases and microtubules. This interaction can disrupt normal cellular processes, leading to increased apoptosis in cancer cells .
Toxicity Studies
In toxicity assessments, compounds similar to 3,6-Bis(trimethylsilyl)naphthalene derivatives have shown minimal toxicity at therapeutic doses. For example, an acute toxicity assay indicated that a related compound did not exhibit significant toxic effects on major organs at a dose of 20 mg/kg .
Structure-Activity Relationship (SAR)
The structural modifications in naphthalene derivatives significantly influence their biological activity. The introduction of various substituents on the naphthalene ring can enhance pharmacological properties while reducing toxicity. For instance, alterations in the position and type of substituents (e.g., methyl or trifluoromethyl groups) have been shown to affect the compound's lipophilicity and metabolic stability .
Case Studies
- Naphthalene-Based Anticancer Agents : A series of naphthalene derivatives were synthesized and evaluated for their anticancer properties. Among them, one compound exhibited potent activity against breast cancer cells while maintaining a favorable safety profile in vivo.
- Naphthalene as a Pharmacophore : The naphthalene moiety has been identified as a promising scaffold for developing new anticancer agents due to its ability to improve the chemical stability and bioavailability of active compounds .
Scientific Research Applications
Organic Synthesis
Role as a Reagent:
This compound serves as an effective reagent in organic synthesis. It facilitates the formation of complex organic molecules, enhancing reaction yields and selectivity.
Key Applications:
- Used in alkoxyalkylation reactions to modify electron-rich aromatic compounds.
- Acts as a coupling agent in the synthesis of various naphthalene derivatives.
Table 1: Summary of Organic Synthesis Applications
| Application | Description | Reference |
|---|---|---|
| Alkoxyalkylation | Modification of aromatic compounds to enhance reactivity | |
| Coupling Agent | Formation of complex naphthalene derivatives |
Material Science
Development of Advanced Materials:
The compound's unique properties make it valuable in developing advanced materials such as polymers and coatings that require enhanced thermal and chemical stability.
Key Properties:
- Excellent thermal stability.
- Resistance to chemical degradation.
Table 2: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
Pharmaceutical Development
Modification of Drug Candidates:
In medicinal chemistry, this compound is used to modify drug candidates, improving their bioavailability and pharmacokinetic profiles.
Case Study: Anticancer Properties
Research has shown that naphthalene derivatives can exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related naphthalene-substituted compound demonstrated potent activity against MDA-MB-231 breast cancer cells by inducing apoptosis.
Table 3: Anticancer Activity Summary
| Compound | Cell Line | Mechanism | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | MDA-MB-231 | Induces apoptosis | 1.0 | |
| 3,6-Bis(trimethylsilyl)naphthalene derivative | TBD | TBD | TBD | TBD |
Electronics
Fabrication of Electronic Components:
Due to its excellent insulating properties, this compound is applied in the fabrication of electronic components, contributing to the development of more efficient electronic devices.
Key Features:
- High dielectric strength.
- Stability under varying environmental conditions.
Catalysis
Catalytic Applications:
The compound acts as a catalyst in various chemical reactions, streamlining processes in industrial applications. This can lead to reduced costs and improved sustainability.
Table 4: Catalytic Applications
| Reaction Type | Role | Benefits |
|---|---|---|
| Organic Reactions | Catalyst | Enhanced efficiency |
| Industrial Processes | Streamlining | Cost reduction |
Comparison with Similar Compounds
Structural Analogs and Reactivity
Key structural analogs and their comparative features are summarized below:
Key Observations:
Aromatic Core Differences: The naphthalene-based precursor generates larger PCHs (e.g., octatwistacene) compared to benzene-based analogs (e.g., heptatwistacene) due to its extended π-system .
Substituent Effects: TMS Groups: Enhance solubility in organic solvents and enable fluoride-triggered aryne release. The steric bulk of TMS groups may also influence reaction regioselectivity . Bromine vs. TMS: Bromine substituents (electron-withdrawing) may require harsher conditions for aryne formation compared to TMS-triflate systems .
Triflate as a Leaving Group :
- Triflates are superior leaving groups compared to halides, enabling milder reaction conditions. This is evident in the efficient synthesis of twistacenes using TBAF .
Physical and Crystallographic Properties
- Crystallography : The dibromo analog (C₁₂H₄Br₂F₆O₆S₂) exhibits a buckled naphthalene core (r.m.s. deviation = 0.036 Å) and twisted benzene rings (3.2°), with short F···F contacts (2.715–2.832 Å) stabilizing the crystal lattice . While crystallographic data for the TMS-substituted compound is unavailable, its bulkier substituents likely reduce crystal packing efficiency compared to the dibromo derivative.
- Thermal Stability : Triflate-based precursors are generally stable at room temperature but require anhydrous conditions to prevent premature hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
